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Compound of Interest

Compound Name: 2-Chloro-4-iodopyridine

Cat. No.: B015674

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development
Professionals

The heterocyclic compound 2-chloro-4-iodopyridine has emerged as a critical building block
in the synthesis of a wide array of pharmaceutical agents. Its unique structural arrangement,
featuring two distinct halogen atoms on a pyridine ring, offers medicinal chemists a versatile
platform for constructing complex molecular architectures, particularly in the development of
targeted therapies such as kinase inhibitors. This technical guide provides an in-depth overview
of the synthesis, properties, and key applications of 2-chloro-4-iodopyridine as a pivotal
intermediate in the pharmaceutical industry.

Physicochemical Properties and Specifications

2-Chloro-4-iodopyridine is a white to light yellow crystalline solid. Its distinct reactivity stems
from the differential reactivity of the chlorine and iodine substituents, allowing for selective
functionalization through various cross-coupling reactions.
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Property Value Reference
CAS Number 153034-86-7 [1]
Molecular Formula CsHsCIIN [2]
Molecular Weight 239.44 g/mol [2]
Melting Point 42-43 °C [2]

White to light yellow crystalline
Appearance

[2]

powder
Purity >98% [1]
N Soluble in organic solvents
Solubility [3]
such as THF, DMF
Storage Store in a cool, dry, dark place [3]

Synthesis of 2-Chloro-4-iodopyridine

The synthesis of 2-chloro-4-iodopyridine can be achieved through a variety of methods,

including the diazotization of aminopyridines followed by Sandmeyer-type reactions. A common

laboratory-scale synthesis involves the ortho-iodination of 2-chloropyridine.

Experimental Protocol: Synthesis of 2-Chloro-4-

iodopyridine

This protocol describes the synthesis of 2-chloro-4-iodopyridine starting from 2-

chloropyridine.

Materials:

e 2-chloropyridine

» Diisopropylamine

e n-Butyllithium (in hexanes)
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¢ lodine

e Tetrahydrofuran (THF), anhydrous

 Hydrochloric acid (HCI)

e Sodium thiosulfate

e Brine

e Magnesium sulfate (MgSOa)

o Ethyl acetate

e Heptane

Procedure:

o To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1
eq) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

e Add a solution of 2-chloropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
Stir for 2 hours.

e Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78
°C. Allow the reaction to warm to room temperature and stir overnight.

¢ Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

o Extract the aqueous layer with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous MgSQOas, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/heptane) to yield 2-chloro-4-iodopyridine.

Yield: Typical yields for this reaction are in the range of 70-80%.
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Application in Pharmaceutical Synthesis: The Case
of Sorafenib

2-Chloro-4-iodopyridine is a key starting material for the synthesis of numerous kinase
inhibitors, including the multi-kinase inhibitor Sorafenib, which is used in the treatment of
advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis of Sorafenib
highlights the utility of 2-chloro-4-iodopyridine in forming critical diaryl ether linkages.

A pivotal step in the synthesis of Sorafenib is the formation of the intermediate 4-(2-chloro-
pyridin-4-yloxy)-phenylamine. This is typically achieved through a nucleophilic aromatic
substitution reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination,
between 2-chloro-4-iodopyridine and 4-aminophenol.[4]

Experimental Protocol: Synthesis of 4-(2-chloro-pyridin-
4-yloxy)-phenylamine (Sorafenib Intermediate)

This protocol outlines the synthesis of a key Sorafenib intermediate via an Ullmann-type
condensation reaction.

Materials:

2-Chloro-4-iodopyridine

4-Aminophenol

Copper(l) iodide (Cul)

Potassium carbonate (K2COs)

N,N-Dimethylformamide (DMF), anhydrous
Procedure:

o To areaction flask, add 2-chloro-4-iodopyridine (1.0 eq), 4-aminophenol (1.2 eq), copper(l)
iodide (0.1 eq), and potassium carbonate (2.0 eq).

o Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
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» Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

o Upon completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous MgSOas, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford 4-(2-chloro-pyridin-
4-yloxy)-phenylamine.

Yield: Expected yields for this reaction can vary but are generally in the moderate to good
range.

Key Reactions and Signaling Pathways

The utility of 2-chloro-4-iodopyridine lies in its ability to participate in a variety of cross-
coupling reactions, which are fundamental to the construction of the complex scaffolds of
modern pharmaceuticals.

Cross-Coupling Reactions

e Suzuki-Miyaura Coupling: The iodine atom at the 4-position is highly susceptible to
palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters, enabling the
formation of carbon-carbon bonds.[5]

e Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond
between the 4-position of the pyridine ring and a terminal alkyne.

e Buchwald-Hartwig Amination: The carbon-iodine bond can also undergo palladium-catalyzed
amination to form carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-
containing heterocycles.[4]

o Ullmann Condensation: As demonstrated in the Sorafenib intermediate synthesis, this
copper-catalyzed reaction is effective for forming diaryl ether linkages.[6]
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The differential reactivity of the chloro and iodo substituents allows for sequential and
regioselective functionalization, providing a powerful tool for building molecular diversity.

Signaling Pathway Inhibition

Many of the kinase inhibitors synthesized using 2-chloro-4-iodopyridine as an intermediate
target critical signaling pathways implicated in cancer cell proliferation, survival, and
angiogenesis. For instance, Sorafenib inhibits multiple receptor tyrosine kinases (RTKs)
involved in these processes.

Visualizing the Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using
Graphviz.

LDA, THF, -78°C Iodine, THF _

Lithiation with LDA

\4

2-Chloropyridine lodination 2-Chloro-4-iodopyridine

Ullmann Condensation

4-Aminophenol

2-Chloro-4-iodopyridine

Cul, K2COs, DMF, 120-140°C

Y

4-(2-chloro-pyridin-4-yloxy)-phenylamine

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b015674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

2-Chloro-4-iodopyridine
Pd catalyst, Base Pd/Cu catalyst, Base Pd catalyst, Base Cu catalyst, Base
R-B(OH)2 R2NH Ar-OH
\ \4
Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination Ullmann Condensation
J7 J] \4 \4
C-C Bond Formation C-C Bond Formation (Alkyne) C-N Bond Formation C-O Bond Formation (Diaryl Ether)

Growth Factor Kinase Inhibitor (e.g., Sorafenib)

Inhibition

Receptor Tyrosine Kinase (RTK)

;

Downstream Signaling

Cell Proliferation & Survival

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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